Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
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Overview
Description
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Al(OCC(CH3)3CHCOC(CH3)3)3. It is commonly used in various scientific and industrial applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of aluminum salts with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) .
Chemical Reactions Analysis
Types of Reactions
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum metal.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aluminum oxide, aluminum metal, and various substituted aluminum complexes .
Scientific Research Applications
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. The aluminum center can coordinate with different molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Comparison with Similar Compounds
Similar Compounds
- Chromium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific coordination chemistry and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various applications .
Properties
IUPAC Name |
(Z)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b2*8-7+;8-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREKUAIOJZNUGZ-GECNZSFWSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O[Al](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57AlO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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